8-Amino-7-(methylamino)quinoline
Overview
Description
8-Amino-7-(methylamino)quinoline is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 . It is a derivative of quinoline, which is a common nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs .
Synthesis Analysis
The synthesis of quinolines decorated with dimethylamino and methylamino groups at the benzene ring has often been achieved using classic methods for quinoline ring assembly from suitable aniline type precursors . One such method is based on the Skraup reaction and its modification known as the Doebner–Miller synthesis .Molecular Structure Analysis
The molecular structure of 8-Amino-7-(methylamino)quinoline involves interactions between their amino groups and the heteroatom of the ring . Particular attention is devoted to the recently obtained 4,5-bis(dimethylamino)-quinolines, which are protonated depending on the substituents primarily at the quinoline ring nitrogen atom .Chemical Reactions Analysis
The chemical reactions of 8-Amino-7-(methylamino)quinoline involve the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases .Physical And Chemical Properties Analysis
8-Amino-7-(methylamino)quinoline is a pale yellow solid . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .Scientific Research Applications
Medicinal Chemistry and Drug Design
Quinoline, which includes 8-Amino-7-(methylamino)quinoline, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
Antimalarial Drugs
Quinoline and its derivatives are available as drugs, with the outstanding ones being antimalarial such as chloroquine, quinine, and primaquine .
Antibacterial Drugs
Fluoroquinolones such as ciprofloxacin are another application of quinoline derivatives in the field of antibacterial drugs .
Anticancer Drugs
Quinoline derivatives are also used in anticancer drugs such as topotecan and camptothecin .
Local Anesthetic
Dibucaine, a local anesthetic, is another application of quinoline derivatives .
Anti-tubercular Drugs
Bedaquiline, an anti-tubercular drug, is another notable application of quinoline derivatives .
Neurodegenerative Diseases
A new series of 8-quinoline-N-substituted derivatives have been designed and synthesized by linking the 8-aminoquinoline scaffold, as a chelating scaffold, with natural-based antioxidant compounds including ferulic (FA), caffeic (CA), and lipoic (LA) acids . These compounds were shown to chelate copper, a metal involved in ROS-induced degeneration, and scavenger oxygen radicals in DPPH assay . The obtained results may represent a starting point for the application of the proposed class of compounds in retinal neurodegenerative diseases such as retinitis pigmentosa (RP) .
Functionalization of Carboxamide Scaffolds
8-Aminoquinolines have been applied in the selective functionalization of carboxamide scaffolds .
Mechanism of Action
Target of Action
8-Amino-7-(methylamino)quinoline, also known as 8-quinolinamine, primarily targets parasitic organisms . It exhibits potent in vitro antimalarial activity, making it a promising therapeutic agent for emerging drug-resistant parasites .
Mode of Action
The compound interacts with its targets through a process known as intramolecular main group metal Lewis acid-catalyzed formal hydroamination . This interaction results in changes at the molecular level, leading to the disruption of essential biological processes within the parasitic organisms .
Biochemical Pathways
It’s known that the compound’s mode of action involves the formation of c–c and c–z (z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .
Pharmacokinetics
Result of Action
The molecular and cellular effects of 8-Amino-7-(methylamino)quinoline’s action primarily involve the disruption of essential biological processes within the targeted parasitic organisms. This disruption leads to the death of the parasites, thereby alleviating the symptoms of the infection .
Safety and Hazards
8-Amino-7-(methylamino)quinoline is classified as having acute toxicity, both oral and dermal, and may cause skin sensitization . It is also hazardous to the aquatic environment . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
properties
IUPAC Name |
7-N-methylquinoline-7,8-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-12-8-5-4-7-3-2-6-13-10(7)9(8)11/h2-6,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYXWCHYCCMJRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=CC=N2)C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652435 | |
Record name | N~7~-Methylquinoline-7,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1076198-84-9 | |
Record name | N7-Methyl-7,8-quinolinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~7~-Methylquinoline-7,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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